Product packaging for Isodecyl isooctyl phthalate(Cat. No.:CAS No. 42343-35-1)

Isodecyl isooctyl phthalate

Cat. No.: B1616465
CAS No.: 42343-35-1
M. Wt: 418.6 g/mol
InChI Key: DISOBDRLYQMQDY-UHFFFAOYSA-N
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Description

Contextualizing Phthalate (B1215562) Ester Research within Environmental Chemistry

Phthalate esters, a family of man-made chemicals, are primarily used as plasticizers to enhance the flexibility and durability of plastics. nih.gov Their extensive use in a vast array of consumer and industrial products has led to their ubiquitous presence in the environment. nih.govjst.go.jp This has prompted extensive research within environmental chemistry to understand their fate, transport, and potential impacts.

A significant focus of this research is biomonitoring, which assesses human exposure by measuring the chemicals or their metabolites in bodily fluids like urine and blood. nih.govsemanticscholar.org The study of phthalate metabolites is crucial for understanding the internal contamination from various sources. nih.govsemanticscholar.org

Phthalates are categorized based on their molecular weight. High-molecular-weight (HMW) phthalates, such as di-isodecyl phthalate (DIDP), are used in products like vinyl flooring and wire insulation. ontosight.aimdpi.com Low-molecular-weight (LMW) phthalates are found in a different range of applications. mdpi.com The environmental behavior and exposure pathways differ between these two groups. mdpi.com

Significance of Isodecyl Isooctyl Phthalate in Contemporary Chemical Studies

This compound is a member of the dialkyl ortho-phthalate class of compounds. evitachem.comcpsc.gov While research on specific isomers like di-isodecyl phthalate (DIDP) is more extensive, the study of this compound contributes to the broader understanding of HMW phthalates. researchgate.netindustrialchemicals.gov.au The focus on these compounds is driven by their high production volumes and widespread use as plasticizers. cpsc.gov

Contemporary chemical studies often investigate the metabolites of phthalates to assess human exposure, as the parent compounds are quickly metabolized. nih.govjst.go.jp The discovery and analysis of these metabolites, such as mono(carboxy-isooctyl) phthalate (MCiOP), provide valuable insights into the metabolic pathways and the extent of exposure. semanticscholar.orgepa.gov

Scope and Academic Focus of this compound Investigations

Academic investigations into this compound and related HMW phthalates are multifaceted. A primary area of focus is the development of analytical methods for their detection in various environmental matrices, including water and consumer products. researchgate.net For instance, methods like liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) are developed to determine trace levels of phthalates in water. researchgate.net

Another significant research area is the study of their environmental fate, including processes like volatilization from water and soil, and abiotic degradation. nih.gov The potential for these compounds to adsorb to soil and sediment is also a key area of investigation. nih.gov

Detailed Research Findings

Research into this compound and its related compounds has yielded specific data on its chemical properties and detection.

Chemical and Physical Properties

The following table summarizes some of the key computed properties of this compound.

PropertyValueSource
Molecular FormulaC26H42O4 nih.gov
Molecular Weight418.6 g/mol nih.gov
XLogP39.6 nih.gov
Exact Mass418.30830982 Da nih.gov
CAS Number42343-35-1 nih.gov

Interactive Data Table: Computed Properties of this compound

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Environmental Fate and Transport

Studies on the environmental behavior of similar phthalates provide insights into how this compound might behave. For a related compound, isodecyl octyl phthalate, the following has been estimated:

Environmental Fate ParameterEstimated Value/CharacteristicSource
Henry's Law Constant2.1X10-5 atm-cu m/mole nih.gov
Volatilization Half-life (Model River)4.7 days nih.gov
Volatilization Half-life (Model Lake)40 days nih.gov
Koc (Soil Adsorption Coefficient)5.6X10+5 nih.gov
Soil MobilityExpected to be immobile nih.gov
Atmospheric Half-life~16 hours nih.gov
Hydrolysis Half-life (pH 7)4.7 years nih.gov
Hydrolysis Half-life (pH 8)170 days nih.gov

Interactive Data Table: Estimated Environmental Fate of a Related Phthalate

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B1616465 Isodecyl isooctyl phthalate CAS No. 42343-35-1

Properties

IUPAC Name

2-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-21(2)15-9-6-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISOBDRLYQMQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195157
Record name Isodecyl isooctyl phthalate
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Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-05-1, 42343-35-1
Record name 1-(6-Methylheptyl) 2-(8-methylnonyl) 1,2-benzenedicarboxylate
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Record name Isodecyl isooctyl phthalate
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Record name Isodecyl isooctyl phthalate
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Record name Isodecyl isooctyl phthalate
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Record name Isodecyl isooctyl phthalate
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Synthetic Methodologies and Industrial Production Pathways of Isodecyl Isooctyl Phthalate

Esterification Reaction Mechanisms for Isodecyl Isooctyl Phthalate (B1215562)

The fundamental chemistry behind the formation of isodecyl isooctyl phthalate is the esterification reaction. This process typically occurs in two main stages. The initial step involves the rapid alcoholysis of phthalic anhydride (B1165640) to form a monoester. nih.gov This reaction is exothermic and proceeds quickly. The second, slower step is the conversion of the monoester into a diester, which is a reversible reaction that produces water as a byproduct. nih.gov To drive the reaction toward the desired diester product, the water is continuously removed, typically through distillation. nih.gov

Acid-Catalyzed Synthetic Routes

Traditional synthesis of phthalate esters often employs acid catalysts to accelerate the reaction rate. researchgate.netmdpi.com Concentrated sulfuric acid is a commonly used catalyst in the esterification of phthalic anhydride with alcohols. aip.orgaip.org The general mechanism involves the protonation of the carbonyl oxygen of the phthalic anhydride by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to the formation of the ester.

However, the use of strong mineral acids like sulfuric acid can lead to undesirable side reactions, such as the formation of olefins, particularly when using secondary alcohols. google.com This can result in lower yields of the desired ester product. google.com For instance, in the synthesis of methyl amyl phthalate using sulfuric acid, excessive olefin formation was observed at temperatures above 170°C. google.com

Organometallic Catalysis in Phthalate Ester Production

To overcome the limitations of acid catalysis, organometallic catalysts, particularly tetra-alkyl titanates, have become widely adopted in the commercial production of phthalate esters. google.com These catalysts are known for their high selectivity towards the desired ester and their ability to suppress the formation of byproducts like di-alkyl ethers. google.com Tetra-isopropyl titanate (TIPT) is a frequently used example. google.com

Organometallic catalysts function by forming a complex with the reactants, which lowers the activation energy of the reaction. tdx.cat The metallic center of the catalyst coordinates with the substrates, facilitating the esterification process. tdx.cat The properties of these catalysts can be fine-tuned by altering the ligand environment around the metal center. tdx.cat In the production of diisodecyl phthalate, titanium-based catalysts like titanium isopropyl propionate (B1217596) have been utilized. google.com

Comparative Analysis of Catalytic Systems for this compound Synthesis

The choice of catalyst significantly impacts the efficiency and selectivity of this compound synthesis.

Catalyst TypeAdvantagesDisadvantagesTypical Reaction Conditions
Acid Catalysts (e.g., Sulfuric Acid) Readily available and inexpensive. aip.orgaip.orgCan cause excessive side reactions like olefin formation, leading to lower yields. google.comTemperatures ranging from 120°C to 150°C. aip.orgaip.org
Organometallic Catalysts (e.g., Tetra-alkyl titanates) High selectivity, suppresses byproduct formation, leading to higher yields (over 99.5% conversion to diester). nih.govgoogle.comCan be more expensive than traditional acid catalysts.Reaction temperatures around 200°C. nih.gov

Amphoteric catalysts are also used, particularly for the esterification of high boiling point alcohols, with reaction temperatures around 200°C to minimize side reactions. nih.gov This allows for the recycling of unreacted alcohol without further purification and can achieve over 99.5% conversion to the diester. nih.gov

Process Engineering Aspects in Large-Scale this compound Manufacturing

The industrial-scale production of this compound requires careful consideration of process engineering to optimize efficiency, cost, and product quality.

Continuous vs. Discontinuous Production Methods

Both continuous and discontinuous (batch) processes are employed in the manufacturing of phthalate esters.

Discontinuous (Batch) Production: This method involves charging the reactants into a reactor, carrying out the reaction, and then discharging the product. It offers flexibility in producing different types of esters in the same equipment. The synthesis of di-butyl phthalate has been successfully demonstrated at both laboratory and pilot plant scales using a batch process. aip.orgaip.org

Continuous Production: In a continuous process, reactants are continuously fed into the reactor system, and the product is continuously withdrawn. This method is advantageous for large-scale production due to its potential for lower energy consumption and higher throughput. google.com A continuous process for producing dioctyl phthalate (DOP) utilizes a series of six stirred-tank reactors, allowing for a gradual increase in the conversion rate of phthalic anhydride. google.com This method can achieve a conversion rate greater than 99.5%. google.com

Byproduct Formation and Control Strategies

A key challenge in the production of this compound is the formation of byproducts. The primary raw material, phthalic anhydride, is produced through the oxidation of o-xylene, a process that can also yield maleic anhydride as a byproduct. aiche.orgresearchgate.net

During the esterification process itself, side reactions can occur. As mentioned, acid catalysts can lead to the formation of olefins. google.com The use of organometallic catalysts like tetra-alkyl titanates can result in the formation of co-esters. google.com For example, when using tetra-isopropyl titanate (TIPT), the isopropyl alcohol liberated during the reaction can react to form a C3-C13 phthalate co-ester. google.com

Strategies to control byproduct formation include:

Catalyst Selection: Utilizing highly selective catalysts like tetra-alkyl titanates minimizes the formation of di-alkyl ethers. google.com

Temperature Control: Maintaining optimal reaction temperatures is crucial. For instance, in some acid-catalyzed reactions, keeping the temperature below 170°C can reduce olefin formation. google.com For organometallic catalysts, temperatures around 200°C are often used to minimize side reactions. nih.gov

Purification: After the reaction, the crude product undergoes purification steps to remove unreacted raw materials, catalysts, and byproducts. evitachem.com This can involve dealcoholization under vacuum, neutralization, water washing, and filtration. google.comgoogle.com

Advanced Separation Techniques

While traditional distillation and washing are effective, more advanced separation techniques can be employed for analytical purposes or to achieve exceptionally high purity levels.

Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate and identify the various isomers present in technical-grade phthalate mixtures. restek.com Different stationary phases within the GC column can be optimized to achieve baseline separation of the complex phthalate isomers. restek.com High-performance liquid chromatography (HPLC) is another technique that can be used for the separation of phthalate acid esters. researchgate.net

Membrane Separation: Pervaporation is a membrane-based separation process that has shown potential for removing phthalates from water. wseas.com While primarily studied for wastewater treatment, the principles of selective membrane permeation could theoretically be adapted for product purification, separating the phthalate from smaller molecules.

The table below summarizes the key purification steps and their primary functions:

Purification StepPrimary FunctionTypical Conditions
DealcoholizationRemoval of unreacted alcoholsVacuum distillation at -0.085 to -0.095 MPa and 170-190°C google.com
NeutralizationRemoval of acidic catalyst and byproductsWashing with dilute caustic solution epa.gov
WashingRemoval of salts and water-soluble impuritiesWater washing epa.gov
Steam StrippingRemoval of residual volatile impuritiesPassing steam through the product epa.gov
Adsorptive TreatmentImprovement of electrical properties and colorTreatment with activated carbon/clay at 80-120°C google.com

Environmental Fate and Transport Dynamics of Isodecyl Isooctyl Phthalate

Atmospheric Transport and Degradation Pathways

With an estimated vapor pressure of 1.1X10-7 mm Hg at 25°C, isodecyl isooctyl phthalate (B1215562) can exist in the atmosphere in both vapor and particulate phases. nih.gov This dual existence governs its transport and ultimate removal from the air.

In the vapor phase, isodecyl isooctyl phthalate is susceptible to degradation through reactions with hydroxyl radicals that are produced photochemically in the atmosphere. nih.gov The rate constant for this reaction is estimated to be 2.3X10-11 cubic centimeters per molecule-second at a temperature of 25°C. nih.gov This reaction rate corresponds to an atmospheric half-life of approximately 16 hours, assuming an atmospheric concentration of 5X10+5 hydroxyl radicals per cubic centimeter. nih.gov This indicates a relatively rapid degradation process for the portion of the compound that exists as a vapor.

The fraction of this compound that is adsorbed onto airborne particles is subject to different removal processes. nih.gov These particulate-phase compounds can be removed from the atmosphere through wet deposition, which includes rain and snow, and dry deposition. nih.gov

This compound contains chromophores, which are parts of a molecule that absorb light. These chromophores can absorb light at wavelengths greater than 290 nanometers. nih.gov This characteristic suggests that the compound may be susceptible to direct photolysis, a process where sunlight directly breaks down the chemical structure. nih.gov

Aquatic Behavior and Distribution in Hydrospheric Compartments

In aquatic environments, the behavior of this compound is largely governed by its hydrophobicity, or its tendency to repel water. nih.gov This property significantly influences its partitioning between the water column and solid materials.

Due to its hydrophobic nature and an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) value of 5.6X10+5, this compound is expected to strongly adsorb to suspended solids and sediments in the water. nih.gov This strong adsorption means that a significant portion of the compound released into aquatic environments will likely accumulate in the sediment rather than remaining dissolved in the water column. nih.govcanada.ca The tendency for adsorption increases with the length of the alkyl chain in the phthalate molecule. nih.gov

Volatilization, the process of a substance evaporating from a liquid, is an expected fate process for this compound from water surfaces. nih.gov This is based on an estimated Henry's Law constant of 2.1X10-5 atmosphere-cubic meters per mole. nih.gov Based on this constant, the estimated volatilization half-lives for a model river and a model lake are 4.7 days and 40 days, respectively. nih.gov However, the strong tendency of this compound to adsorb to soil and sediment is expected to significantly reduce the rate of volatilization from water bodies. nih.gov

Interactive Data Tables

Table 1: Estimated Environmental Fate Properties of this compound

PropertyValueSource
Vapor Pressure1.1X10-7 mm Hg at 25°C nih.gov
Atmospheric Half-life (Vapor-Phase)~16 hours nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc)5.6X10+5 nih.gov
Henry's Law Constant2.1X10-5 atm-cu m/mole nih.gov
Volatilization Half-life (Model River)4.7 days nih.gov
Volatilization Half-life (Model Lake)40 days nih.gov

Hydrolytic Stability and Pathways in Aqueous Environments

Phthalate esters, including this compound, can undergo hydrolysis, although this process is generally slow under typical environmental pH conditions (pH 3-7), with half-lives estimated to be greater than one year. epa.gov The stability of phthalates against hydrolysis can be influenced by factors such as clay minerals, which may catalyze the reaction. epa.gov While specific data on the uncatalyzed hydrolysis of this compound is limited, the general understanding for phthalates suggests that if they remain dissolved in water and are not adsorbed to particulate matter, their hydrolysis half-lives are considerable. epa.gov

The metabolism of phthalates in organisms involves an initial hydrolysis step where the diester is cleaved into a monoester. nih.gov For high-molecular-weight phthalates like those with isodecyl and isooctyl chains, the resulting monoesters are then often further metabolized through oxidation. nih.gov This is a significant pathway as the water solubility of the metabolites impacts their environmental mobility and potential for bioaccumulation. nih.gov

Interactive Table: Estimated Hydrolysis Half-Life of Phthalates

Note:
pH RangeEstimated Half-LifeConditions
3-7> 1 yearUncatalyzed, in solution

Terrestrial Mobility and Sorption Characteristics in Soil Matrices

The movement of this compound in soil is largely dictated by its tendency to adsorb to soil particles. nih.govcanada.ca This adsorption is influenced by the compound's hydrophobicity and the organic matter content of the soil. researchgate.net

Soil Adsorption Coefficients and Immobility Assessments

The soil adsorption coefficient (Koc) is a key indicator of a chemical's mobility in soil. epa.gov A high Koc value suggests that the chemical will be strongly adsorbed to soil and thus have low mobility. For isodecyl octyl phthalate, an estimated Koc value of 5.6 x 10^5 indicates that it is expected to be immobile in soil. nih.gov This strong adsorption to soil organic matter limits its potential to leach into groundwater. nih.govresearchgate.net Phthalates with longer carbon chains generally exhibit greater hydrophobicity, leading to stronger binding with soil organic matter and reduced bioavailability. researchgate.net

Interactive Table: Soil Adsorption Data for Isodecyl Octyl Phthalate

Parameter Estimated Value Implication for Mobility

Volatilization from Moist Soil Surfaces and Adsorption Effects

Volatilization from moist soil surfaces is considered a potential environmental fate process for isodecyl octyl phthalate. nih.gov This is based on an estimated Henry's Law constant of 2.1 x 10^-5 atm-cu m/mole. nih.gov However, the strong adsorption of the compound to soil particles is expected to significantly reduce the rate of volatilization. nih.govnih.gov Therefore, while the potential for volatilization exists, it is likely attenuated by the compound's immobility in the soil matrix. nih.gov In contrast, volatilization from dry soil surfaces is not expected to be a significant process due to the compound's low vapor pressure. nih.gov

Biodegradation and Biotransformation of Isodecyl Isooctyl Phthalate

Aerobic Biodegradation Mechanisms and Kinetics

Aerobic biodegradation is a primary pathway for the removal of phthalates from the environment. mdpi.com This process is carried out by a diverse range of microorganisms that utilize phthalates as a source of carbon and energy. mdpi.com The rate of aerobic biodegradation is influenced by the molecular structure of the phthalate (B1215562), with degradation rates generally decreasing as the length of the alkyl chain increases. mdpi.com

Influence of Environmental Conditions on Degradation Rates

Several environmental factors significantly impact the rate of aerobic phthalate biodegradation. These include:

pH: The optimal pH for the degradation of many phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), is in the neutral to slightly alkaline range. mdpi.comresearchgate.net For instance, the degradation efficiency of DEHP by the bacterium Rhodococcus ruber YC-YT1 was highest at a pH of 7.0. mdpi.com Studies have shown a positive correlation between higher pH and increased hydrolysis rates of phthalate esters. researchgate.net

Temperature: Temperature affects microbial activity and, consequently, the rate of biodegradation. The optimal temperature for DEHP degradation by Rhodococcus ruber YC-YT1 was found to be 30°C. mdpi.com

Moisture: In terrestrial environments, moisture is a critical factor. Elevated relative humidity (≥80%) has been shown to promote both chemical and microbial degradation of phthalates in house dust. rsc.org

Nutrient Availability: The presence of other organic matter can influence phthalate degradation. Soil organic matter can serve as an alternative energy source for microorganisms, potentially reducing the degradation of phthalates. researchgate.net Conversely, the addition of certain substances like glucose can sometimes enhance degradation. researchgate.net

Oxygen Availability: Aerobic biodegradation is dependent on the presence of oxygen. ecetoc.org In environments with low oxygen levels, such as water-saturated soils, the rate of aerobic degradation is significantly reduced. ecetoc.org

Microbial Community Involvement in Phthalate Ester Mineralization

A wide array of microorganisms is capable of degrading phthalate esters. These include bacteria, fungi, and algae. nih.gov

Bacterial Degradation: Numerous bacterial genera have been identified as phthalate degraders, including Arthrobacter, Bacillus, Burkholderia, Corynebacterium, Pseudomonas, and Rhodococcus. researchgate.netnih.govnih.gov Some strains, like Sphigomonas sp. and Corynebacterium sp., have been shown to rapidly degrade phthalates with shorter alkyl chains. researchgate.net Mixed microbial communities, or consortia, are often more effective at completely mineralizing phthalates to carbon dioxide and water than individual strains. researchgate.net For example, a consortium of Pseudomonas fluorescens, Pseudomonas aureofaciens, and Sphingomonas paucimobilis can completely mineralize diethyl phthalate (DEP). researchgate.net In contaminated soils, the dominant bacterial groups involved in DEHP degradation can shift, with Sphingomonas and Bacillus becoming more prevalent. nih.gov

Fungal and Algal Degradation: Certain fungi, such as Fusarium oxysporum, have also demonstrated the ability to degrade phthalates like butyl benzyl (B1604629) phthalate (BBP). nih.gov Algal species are also involved in the biotransformation of these compounds. nih.gov

Anaerobic Degradation Pathways and Processes

Under anaerobic conditions, the biodegradation of phthalates still occurs, though often at a slower rate than in aerobic environments. mdpi.comwur.nl Anaerobic microorganisms utilize phthalates as a carbon source for growth and reproduction. mdpi.com The process is significantly influenced by the surrounding aquatic conditions. mdpi.com

Structure-Activity Relationships in Phthalate Biodegradability

The biodegradability of phthalates is strongly linked to their chemical structure. mdpi.comcore.ac.uk A key factor is the length and branching of the alkyl ester chains.

Alkyl Chain Length: Phthalates with shorter, linear alkyl chains are generally more readily biodegradable than those with longer or branched chains. researchgate.net For example, diethyl phthalate (DEP) and dibutyl phthalate (DBP) are more easily degraded than di-(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DNOP). researchgate.net The degradation rate tends to decrease as the molecular chain increases. mdpi.com

Steric Hindrance: The steric effect of the side chains can hinder the ability of hydrolytic enzymes to bind to the phthalate molecule, thereby inhibiting their hydrolysis. core.ac.uk This is a significant factor in the lower biodegradability of high-molecular-weight phthalates.

Quantitative Structure-Activity Relationship (QSAR) Models: Researchers have developed 3D-QSAR models to predict the biodegradability of phthalate esters. nih.govmdpi.comsemanticscholar.org These models help in designing new phthalate derivatives with improved environmental friendliness by correlating their molecular structure with their susceptibility to microbial degradation. nih.govmdpi.com For instance, modifications to the structure of diethyl phthalate (DEP) have been shown to reduce the energy barrier for degradation. nih.govmdpi.com

Metabolic Pathways of Isodecyl Isooctyl Phthalate in Environmental Organisms

The metabolic pathway of this compound and other high-molecular-weight phthalates in environmental organisms generally follows a three-step process. mdpi.comjst.go.jp

Hydrolysis: The initial and rate-limiting step is the hydrolysis of the diester to its corresponding monoester and alcohol. nih.govmdpi.com This reaction is catalyzed by enzymes such as esterases and lipases. mdpi.com In the case of di-n-octyl phthalate (DnOP), it is metabolized to its hydrolytic monoester, mono-n-octyl phthalate (MnOP). tandfonline.com

Oxidation: The resulting monoester undergoes further metabolism through oxidation of the alkyl side chain. jst.go.jp This step is carried out by phase I enzymes like cytochrome P450. mdpi.com For example, MnOP is further oxidized to products like mono-(3-carboxypropyl) phthalate (MCPP). tandfonline.com

Conjugation: In some organisms, the hydrolytic monoester and its oxidized metabolites can be conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. jst.go.jp

It is important to note that MCPP has been identified as a metabolite for several phthalates, including di-isooctyl phthalate (DiOP), di-isononyl phthalate (DiNP), and di-isodecyl phthalate (DiDP), although at lower concentrations than from DnOP. tandfonline.com The detection of these metabolites is crucial for biomonitoring and assessing exposure to the parent phthalate compounds. tandfonline.com The U.S. Environmental Protection Agency (EPA) considers abiotic and biotic degradation rates, mechanisms, and pathways in its risk evaluations of phthalates like di-isodecyl phthalate (DIDP). epa.govepa.gov

Environmental Distribution and Exposure Pathway Research for Isodecyl Isooctyl Phthalate

Occurrence and Detection in Diverse Environmental Media

Research has consistently detected isodecyl isooctyl phthalate (B1215562) and other related high-molecular-weight phthalates, such as Di-isodecyl phthalate (DIDP), in various environmental samples globally. researchgate.netresearchgate.net The physical and chemical properties of these compounds, particularly their low water solubility and high affinity for organic matter, govern their distribution patterns in the environment. greenfacts.orgcanada.ca

Isodecyl isooctyl phthalate can be released into the air from consumer products and industrial processes. greenfacts.orgca.gov Due to its semi-volatile nature, it exists in both the vapor and particulate phases in the atmosphere. nih.gov Once in the air, it can be transported over distances and subsequently deposited onto surfaces, contributing to its presence in dust. nih.gov

Indoor environments, such as homes, offices, and daycare centers, often exhibit higher concentrations of phthalates compared to outdoor environments. core.ac.ukvu.nl This is attributed to the abundance of plastic-containing products indoors, from which these compounds are continuously released. ca.govcore.ac.uk Dust acts as a significant sink and reservoir for phthalates, including this compound, due to their lipophilic characteristics. core.ac.ukvu.nl Studies have reported varying concentrations of related phthalates like DIDP in indoor dust across different countries and indoor settings. core.ac.ukvu.nl For instance, a study across several EU countries found the highest concentrations of total plasticizers in Swedish offices. vu.nl Another study in German daycare centers detected Di-isononyl phthalate (DiNP) and Di-2-ethylhexyl phthalate (DEHP) as major components in dust. nih.gov

Table 1: Reported Concentrations of Related Phthalates in Indoor Dust from Various Studies This table is interactive. Click on the headers to sort the data.

Location/EnvironmentPredominant Phthalate(s)Median/Mean Concentration (μg/g)Reference
Swedish OfficesTotal Plasticizers1800 vu.nl
Swedish Daycare CentersTotal Plasticizers1200 (winter), 670 (spring) vu.nl
German Daycare CentersDEHP888 (median) nih.gov
German Daycare CentersDiNP302 (median) nih.gov
Belgian HomesTotal Plasticizers335 (mean) core.ac.uk
Dutch HomesTotal Plasticizers410 (mean) core.ac.uk
Irish HomesTotal Plasticizers540 (mean) core.ac.uk

This compound enters aquatic environments through various pathways, including industrial wastewater discharges, runoff from contaminated land, and atmospheric deposition. greenfacts.orgepa.gov Due to its low water solubility, it has a strong tendency to adsorb to suspended solids and sediment in the water column. greenfacts.orgnih.gov

Studies have detected phthalates in surface water and sediment of rivers and lakes, particularly in industrialized and urbanized areas. nih.govresearchgate.net For example, a survey in Japan found diisodecyl phthalate in river and lake waters. nih.gov The concentrations in the water column are generally low, while significantly higher levels are found in the sediment, which acts as a long-term sink for these compounds. greenfacts.orgresearchgate.net The distribution in sediment is influenced by factors such as organic carbon content and particle size. researchgate.net While specific data for this compound is limited, studies on similar long-chain phthalates show their prevalence in sediment. canada.ca The potential for groundwater contamination exists, particularly from sources like landfills or agricultural application of contaminated biosolids. epa.govwa.gov

The application of sewage sludge (biosolids) to agricultural land is a potential pathway for the introduction of this compound into the soil environment. wa.govepa.gov Phthalates can accumulate in sludge during wastewater treatment processes due to their hydrophobic nature. greenfacts.org When these biosolids are used as fertilizer, the contained phthalates are transferred to the soil. wa.gov

Once in the soil, this compound is expected to be relatively immobile due to its high adsorption to soil organic matter. nih.govresearchgate.net This strong binding reduces its bioavailability and potential for leaching into groundwater. nih.govresearchgate.net However, its persistence in soil can be long, with estimated half-lives of hundreds of days. greenfacts.org The degradation of phthalates in soil is influenced by factors such as soil type, organic matter content, pH, and microbial activity. researchgate.net

Anthropogenic Sources and Release Characterization

The primary source of this compound in the environment is anthropogenic. greenfacts.orgresearchgate.net It is not a naturally occurring substance. canada.ca Its release occurs throughout its lifecycle, from manufacturing and processing to the use and disposal of products containing it. greenfacts.org

Major sources of release include:

Industrial Processes: Manufacturing and processing of PVC and other plastics can lead to releases into wastewater and air. greenfacts.org

Consumer Products: A wide array of consumer products, such as vinyl flooring, car interiors, garden hoses, and raincoats, contain high-molecular-weight phthalates. ca.govca.gov These compounds can leach, migrate, or volatilize from these products during their use. greenfacts.orgresearchgate.net

Waste Disposal: Landfills are significant repositories of plastic waste. The slow degradation of these plastics can lead to the long-term release of phthalates into leachate, which can potentially contaminate groundwater and surrounding soil. epa.gov

The lack of a chemical bond between the phthalate and the plastic polymer allows for its gradual release into the surrounding environment. researchgate.netvu.nl

Environmental Exposure Modeling and Assessment Methodologies

Assessing human and environmental exposure to this compound involves a combination of monitoring data and modeling approaches. epa.govcpsc.gov Environmental exposure models are used to estimate concentrations in various media where monitoring data may be sparse or unavailable. epa.gov

These models consider various inputs, including:

Release rates from different sources. epa.gov

Physicochemical properties of the compound (e.g., vapor pressure, water solubility, octanol-water partition coefficient). epa.gov

Environmental parameters (e.g., river flow rates, soil characteristics, atmospheric conditions). epa.gov

Two main approaches are used to quantify human exposure: indirect methods and biomonitoring. nih.gov Indirect methods estimate exposure based on the concentration of the substance in different environmental media and human intake rates. nih.gov Biomonitoring, on the other hand, measures the concentration of the substance or its metabolites in human tissues or fluids, such as urine, providing a more direct measure of internal dose. nih.govjst.go.jp For high-molecular-weight phthalates like DIDP, oxidative metabolites are considered more reliable biomarkers of exposure than the parent compound or its simple monoester. researchgate.net

Exposure assessments differentiate between direct and indirect release scenarios to better characterize potential risks. industrialchemicals.gov.au

Direct Release: This refers to the release of this compound directly into an environmental compartment from a specific source. epa.gov Examples include industrial effluent discharged into a river or emissions from a manufacturing plant into the air. greenfacts.orgepa.gov Assessing exposure from direct releases often focuses on the local scale, near the point of release. europa.eu

Indirect Release: This involves the transport of the substance from one environmental medium to another before reaching a receptor. epa.gov A key example is the atmospheric deposition of phthalates that were initially released into the air. epa.gov This deposited phthalate can then contaminate soil and water surfaces far from the original source. Indirect releases contribute to the widespread background levels of the compound in the environment. epa.gov

Modeling both direct and indirect release scenarios is crucial for a comprehensive understanding of the environmental distribution and potential exposure pathways of this compound. epa.gov

Conceptual Models for Environmental Fate and Transport

Conceptual models for the environmental fate and transport of this compound, often considered within the broader category of high-molecular-weight phthalates like Di-isodecyl phthalate (DIDP), illustrate the pathways the chemical takes from its sources to various environmental compartments and potential receptors. epa.govepa.gov These models are essential tools in risk evaluation, providing a framework for understanding how the substance moves and transforms in the environment. epa.gov

The primary sources of this compound releases are associated with its use as a plasticizer in various industrial and commercial products. researchgate.net From these sources, the chemical can enter the environment through several pathways:

Atmospheric Deposition: Volatilization from products can lead to its presence in the air, followed by deposition onto soil and water surfaces.

Wastewater Effluents: Industrial and domestic wastewater can carry the compound into aquatic environments.

Leaching from Landfills: Improper disposal of products containing the phthalate can result in its leaching into the soil and groundwater.

Once in the environment, the fate and transport of this compound are governed by its physicochemical properties. As a high-molecular-weight phthalate, it has low water solubility and a high octanol-water partition coefficient, indicating a strong tendency to adsorb to organic matter in soil and sediment. regulations.gov This reduces its mobility in the aqueous phase but can lead to its accumulation in solid matrices.

The conceptual models trace the movement of this compound through various environmental media:

Soil and Sediment: The compound is expected to be relatively persistent in these compartments due to strong adsorption and slow degradation rates. It can be transported with eroding soil particles.

Water: In aquatic systems, it is predominantly found in sediment rather than the water column. Transport occurs primarily through the movement of suspended solids.

Air: While less volatile than lower molecular weight phthalates, it can undergo long-range atmospheric transport, leading to its distribution in remote areas. mdpi.com

The models also consider potential exposure pathways to ecological receptors, such as aquatic organisms and soil-dwelling invertebrates, and ultimately to humans through various routes. epa.govepa.gov

Integration of Monitoring Data and Modeled Estimates

The integration of environmental monitoring data with modeled estimates is a critical step in refining the understanding of the environmental behavior of this compound and for conducting comprehensive risk assessments. epa.gov This process allows for a more accurate characterization of exposure levels and the validation of conceptual models. epa.gov

The U.S. Environmental Protection Agency (EPA), for instance, emphasizes a weight-of-evidence approach that combines both qualitative and quantitative sources of information. epa.gov This involves systematically reviewing and evaluating the quality and relevance of available data, followed by a synthesis and integration of the evidence. epa.gov

Key aspects of this integration include:

Refining Exposure Scenarios: Monitoring data from various environmental media (e.g., air, water, soil, biota) and biological monitoring data are used to refine and finalize exposure scenarios for the general population and ecological receptors. epa.gov Where monitoring data are lacking, existing exposure models are employed to estimate exposure levels. epa.gov

Model Validation and Calibration: Reasonably available monitoring data are compared with modeled estimates of environmental concentrations, particularly near industrial point sources. epa.gov This comparison helps to validate the models and, if necessary, calibrate them to better reflect real-world conditions. For example, equilibrium models for predicting concentrations in dust may need adjustment as they can sometimes overestimate levels. regulations.gov

Characterizing Variability: The integration process involves reviewing and characterizing the spatial and temporal variability of the chemical's presence in the environment, to the extent that data are available. epa.gov This helps in understanding peak exposure events and long-term trends.

Assessing Human Exposure: In the context of human health, biomonitoring data, such as the measurement of phthalate metabolites in urine, provides a direct measure of internal exposure. researchgate.netnih.gov These data are invaluable for validating and refining models that predict human exposure based on environmental concentrations and lifestyle factors. researchgate.net

Below is an interactive data table summarizing the types of data and their roles in the integrated assessment of this compound.

Data TypeDescriptionRole in Integrated Assessment
Environmental Monitoring Data Measurements of the compound in air, water, soil, sediment, and biota.Provides real-world concentrations, helps identify hotspots of contamination, and validates environmental fate models. epa.gov
Biomonitoring Data Measurement of metabolites in human tissues, such as urine.Offers a direct measure of internal human exposure from all sources and routes. researchgate.netnih.gov
Modeled Estimates Predictions of environmental concentrations and human exposure based on physicochemical properties, release scenarios, and fate and transport models.Fills data gaps where monitoring is unavailable and allows for the exploration of "what-if" scenarios. epa.gov
Release Information Data on the quantities of the chemical released from industrial facilities and other sources.Serves as a critical input for environmental fate and exposure models. epa.gov

By combining these different lines of evidence, a more robust and scientifically defensible assessment of the environmental distribution and potential risks of this compound can be achieved.

Ecological Dynamics and Bioavailability in Environmental Systems

Bioaccumulation and Bioconcentration Potentials in Aquatic Biota

The potential for a chemical to accumulate in an organism to a concentration higher than that in the surrounding environment is a key consideration in its ecological risk assessment. For isodecyl isooctyl phthalate (B1215562) and other HMW phthalates, studies have generally indicated a low potential for bioaccumulation in aquatic life. This is largely attributed to their limited water solubility and significant metabolism by organisms.

Bioconcentration factor (BCF) is a critical measure used to quantify the accumulation of a chemical in an aquatic organism from the water. Experimental data for closely related HMW phthalates, such as diisodecyl phthalate (DIDP) and di-iso-octyl phthalate (DIOP), provide insights into the likely behavior of isodecyl isooctyl phthalate.

Studies have shown that BCF values for HMW phthalates are generally below the threshold of 5,000 L/kg, which is often used to classify a substance as bioaccumulative. sfu.ca For instance, a BCF of less than 14.4 L/kg (wet weight) has been reported for DIDP in the fish species Cyprinus carpio. epa.gov In another study with carp, the BCF for DIDP was found to be in the range of <3.6 to <14.4. mst.dk Invertebrates, which may have a lower metabolic capacity compared to fish, can sometimes exhibit higher BCFs. sfu.ca For example, the mussel Mytilus edulis showed BCF values for DIDP between 2,998 and 3,977. mst.dk However, it is suggested that for higher organisms, the ability to metabolize these compounds limits their bioaccumulation. ecn.nl

It is also important to note that the physical properties of HMW phthalates can influence the outcomes of laboratory toxicity and bioaccumulation studies. At concentrations exceeding their true water solubilities, these substances can form microdroplets that may adhere to the surface of organisms like daphnids, leading to physical rather than systemic toxic effects. mst.dk

Table 1: Experimentally Determined Bioconcentration Factors (BCF) for High Molecular Weight Phthalates in Aquatic Organisms

CompoundSpeciesCommon NameBCF Value (L/kg wet weight)Reference
Diisodecyl phthalate (DIDP)Cyprinus carpioCarp&lt;14.4 epa.gov
Diisodecyl phthalate (DIDP)Cyprinus carpioCarp&lt;3.6 to &lt;14.4 mst.dk
Diisodecyl phthalate (DIDP)Mytilus edulisBlue Mussel2998 - 3977 mst.dk
Di-iso-octyl phthalate (DIOP)Gambusia affinisMosquito fish207 nih.gov

Biotransformation Processes in Organisms and Bioavailability Implications

The limited bioaccumulation of this compound and other HMW phthalates is largely a result of their biotransformation within organisms. sfu.ca The metabolic pathways for phthalates have been studied in various species, and a general pattern has emerged.

The primary step in the biotransformation of phthalate diesters is hydrolysis to their corresponding monoesters. epa.govnih.gov For example, diisodecyl phthalate (DIDP) is metabolized to monoisodecyl phthalate (MIDP). epa.gov This initial hydrolysis is a critical detoxification step, as the resulting monoester is generally more water-soluble and more readily excreted than the parent diester. nih.gov

Following the formation of the monoester, further metabolism can occur, leading to the formation of phthalic acid. epa.gov This ultimate biodegradation product can then be further broken down into carbon dioxide. epa.gov In many organisms, the monoester metabolites can also undergo phase II conjugation, for instance with glucuronic acid, which further increases their water solubility and facilitates their elimination from the body, primarily through urine. nih.gov

This metabolic capacity varies among different types of organisms. Fish, for example, are generally efficient at metabolizing and excreting phthalates. nih.govfrontiersin.org The metabolism of HMW phthalates significantly reduces their bioavailability and the potential for adverse effects, as the parent compound is transformed into more easily eliminated substances. sfu.caepa.gov The rapid metabolism and excretion prevent the long-term storage of these compounds in fatty tissues, which is a key factor in their low biomagnification potential. nih.gov

Advanced Analytical Methodologies for Isodecyl Isooctyl Phthalate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for identifying and quantifying phthalate (B1215562) esters, including isodecyl isooctyl phthalate, from various complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating these compounds. thermofisher.comrestek.com The choice between these techniques often depends on the specific goals of the analysis, the sample matrix, and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely employed technique for the analysis of phthalates. thermofisher.com It is particularly advantageous for separating less volatile and thermally labile compounds without the need for derivatization. researchgate.net Reversed-phase HPLC is the most common mode used for phthalate analysis. govst.edu

The selection and optimization of the stationary phase are critical for achieving successful separation of phthalates in reversed-phase HPLC.

Column Types: C18 (octadecyl) columns are the most frequently used stationary phases for phthalate separation due to their strong hydrophobic retention of these non-polar compounds. govst.edugovst.eduresearchgate.netnih.gov Columns with C8 (octyl) stationary phases are also utilized and may offer different selectivity. thermofisher.com For instance, a C18 column (150 × 4.6 mm, 5 μm) has been successfully used for the separation of various phthalates. researchgate.net Another study utilized a C18 column (4.6 mm × 250 mm, 5 μm) for the isocratic elution of phthalates. researchgate.net The Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, is also suitable for analyzing long-chain phthalates like isodecyl isotridecyl phthalate. sielc.com

Optimization: The efficiency of the separation is dependent on column parameters such as particle size and length. Columns with smaller particle sizes (e.g., 1.9 µm) and shorter lengths (e.g., 50 mm) can provide faster analysis times, which is characteristic of Ultra-High Performance Liquid Chromatography (UPLC). researchgate.net Optimization involves selecting a column that provides the best resolution for the specific phthalate isomers of interest.

Table 1: Examples of Reverse Phase HPLC Columns for Phthalate Analysis
Column TypeDimensionsParticle SizeApplication Note
C18150 mm x 4.6 mm5 µmGeneral purpose for phthalate separation. researchgate.net
C18250 mm x 4.6 mm5 µmUsed for isocratic separation of specific phthalates. researchgate.net
Newcrom R1--Suitable for long-chain phthalates. sielc.com
Hypersil C1850 mm x 2.1 mm1.9 µmUsed in UPLC for faster analysis. researchgate.net

The composition of the mobile phase is a critical parameter that influences the retention time and resolution of phthalates in reversed-phase HPLC.

Common Solvents: Mobile phases for phthalate analysis typically consist of a mixture of a polar solvent, usually water, and a less polar organic solvent such as acetonitrile (B52724) or methanol. govst.eduymc.eu The ratio of these solvents is adjusted to achieve the desired separation.

Gradient vs. Isocratic Elution: Both isocratic and gradient elution methods are used. Isocratic elution, where the mobile phase composition remains constant, is simpler and can be effective for separating a few compounds. govst.edu For example, a mobile phase of methanol-water (75:25 v/v) has been used for the isocratic separation of some phthalates. govst.eduresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is more powerful for separating complex mixtures of phthalates with varying polarities. govst.edu A gradient of acetonitrile and water is commonly employed. sielc.comlcms.cz

Additives: To improve peak shape and resolution, additives like formic acid or acetic acid are often included in the mobile phase. lcms.cz For instance, a mobile phase of water and methanol, both containing 0.1% formic acid, has been used in UPLC methods. lcms.cz Triethylamine has also been used as an additive to the aqueous component of the mobile phase. researchgate.net

Table 2: Examples of Mobile Phase Compositions for Phthalate HPLC Analysis
Organic Solvent(s)Aqueous ComponentElution ModeReference
MethanolWaterIsocratic (75:25) govst.eduresearchgate.net
AcetonitrileWaterGradient sielc.com
MethanolWater with 0.1% Formic AcidGradient lcms.cz
Acetonitrile, Methanol0.3% Trimethylamine (pH 2.75)Isocratic (30:30:40) researchgate.net

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles, leading to higher resolution, sensitivity, and much faster analysis times compared to conventional HPLC. researchgate.net

Speed and Efficiency: UPLC methods can be significantly faster than traditional HPLC methods. For example, a developed UPLC method for phthalates was over seven times faster than existing HPLC and GC methods and used over 90% less solvent. lcms.cz An 11-minute UPLC method has been developed for the separation of seven key phthalates. waters.com

Column and Conditions: A typical UPLC setup for phthalate analysis might involve a C18 column with smaller dimensions (e.g., 50 × 2.1 mm, 1.9 µm particle size) and a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid at a flow rate of around 0.6 mL/min. researchgate.netlcms.cz

Challenges: A potential issue in UPLC analysis of phthalates is the appearance of "ghost peaks," which can arise from trace amounts of phthalates in the mobile phase solvents. rsc.org Using an isocratic elution mode or an isolator column can help mitigate this problem. waters.comrsc.org

Gas Chromatography (GC) for Phthalate Ester Analysis

GC, particularly when coupled with mass spectrometry (GC-MS), is a widely used and powerful technique for the analysis of phthalates due to its high sensitivity and selectivity. restek.comcore.ac.uk

Stationary Phases: The choice of the GC column's stationary phase is crucial for resolving the often complex mixtures of phthalate isomers. Commonly used stationary phases include 5-type (e.g., Rxi-5ms), XLB-type (e.g., Rxi-XLB), and 440-type (e.g., Rtx-440) columns. restek.com The Rtx-440 and Rxi-XLB columns have demonstrated excellent resolution for complex phthalate mixtures. restek.com

Method Parameters: A typical GC-MS method for phthalates involves a temperature-programmed oven to elute compounds across a range of volatilities. The injector is often operated in splitless mode to enhance sensitivity. oiv.int For example, a method could have an oven program starting at a low temperature (e.g., 45-100°C) and ramping up to a high temperature (e.g., 300-325°C) to elute all phthalates. lcms.czoiv.int

Advantages and Challenges: GC-MS provides excellent chromatographic resolution for many phthalates. restek.com However, the structural similarity among some phthalates can make their identification and quantification challenging, as many share a common base peak ion at m/z 149. restek.com Therefore, good chromatographic separation is essential.

Table 3: Typical Gas Chromatography Conditions for Phthalate Analysis
ParameterConditionReference
ColumnRtx-440, Rxi-XLB, Rxi-5ms restek.com
Injection ModeSplitless lcms.czoiv.int
Carrier GasHelium lcms.czoiv.int
Oven Programe.g., 45°C hold, then ramp at 12°C/min to 325°C lcms.cz

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound and other phthalates. It is commonly coupled with either GC or LC. nih.govresearchgate.net

GC-MS: In GC-MS, electron ionization (EI) is a common ionization technique used for phthalates. oiv.int The resulting mass spectra can be used for library matching and identification. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target phthalates. oiv.intgcms.cz A common fragment ion for many phthalates is m/z 149. restek.comnih.gov Experimental GC-MS data for this compound shows a top peak at m/z 149. nih.gov

LC-MS/MS: For LC-based methods, electrospray ionization (ESI) is typically used, often in the positive ion mode. researchgate.net Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in what is known as multiple reaction monitoring (MRM) mode. rsc.orgresearchgate.net This technique is crucial for accurately quantifying phthalates and their metabolites in complex biological matrices like urine and serum. researchgate.netoup.com High-resolution mass spectrometry (HRMS), using instruments like quadrupole-time of flight (Q-TOF), offers high mass accuracy, which aids in the confident identification of unknown metabolites and provides elemental composition information. lcms.cznih.govsemanticscholar.org

Table 4: Mass Spectrometry Parameters for Phthalate Analysis
TechniqueIonization ModeDetection ModeKey FeaturesReference
GC-MSElectron Ionization (EI)Full Scan / Selected Ion Monitoring (SIM)Provides spectral library matching; SIM enhances sensitivity. restek.comoiv.int
LC-MS/MSElectrospray Ionization (ESI)Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification in complex matrices. rsc.orgresearchgate.net
LC-HRMS (Q-TOF)Electrospray Ionization (ESI)High Resolution Full Scan & MS/MSAccurate mass for confident identification and structural elucidation. lcms.cznih.gov

GC/MS Applications for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the trace analysis of this compound, offering the high sensitivity and specificity required for its detection in complex mixtures. This method is frequently chosen for the determination of phthalate esters, including this compound, in a variety of sample types. mdpi.comrestek.com The gas chromatograph separates the components of a sample, which are then identified and quantified by the mass spectrometer. restek.com Due to the structural similarities among many phthalates, which can result in shared fragment ions like m/z 149, a high-resolution GC column is crucial for achieving accurate identification and quantification. restek.com

For trace-level detection, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. nih.gov This enhances sensitivity by focusing on specific ions known to be characteristic of the target analyte, allowing for the detection of this compound at very low concentrations. The selection of an appropriate stationary phase for the GC column is also critical for resolving complex mixtures of phthalates. restek.com While many phthalates can be analyzed in a relatively short time, the analysis of more complex mixtures, which may include various isomers, can require longer run times. restek.com

MS-Compatible Mobile Phases in HPLC

While GC-MS is a prevalent method, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides a powerful alternative for the analysis of this compound. HPLC-MS is particularly useful for analyzing samples that may not be suitable for the high temperatures required in GC. nih.gov The choice of a suitable mobile phase is critical for successful HPLC-MS analysis, as it must be compatible with the ionization source of the mass spectrometer. nih.gov

Commonly used mobile phases in the analysis of phthalates consist of solvents like methanol, acetonitrile, and water. These are often used in gradient elution mode, where the solvent composition is altered during the analytical run to achieve optimal separation. To enhance ionization and improve detection sensitivity, additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) are frequently incorporated into the mobile phase. These additives help to control the pH and facilitate the formation of ions that can be readily detected by the mass spectrometer. The continual development of HPLC-MS methods, including advances in areas like ultra-high-pressure liquid chromatography (UHPLC), offers further improvements in the speed and resolution of phthalate analysis. nih.gov

Sample Preparation Protocols for Environmental Matrices

The accurate analysis of this compound in environmental samples, such as water, soil, and sediment, is highly dependent on the sample preparation protocol. mdpi.com These procedures are essential for extracting the analyte from the complex sample matrix and removing interfering substances that could compromise the analytical results. mdpi.com

Extraction Techniques for Diverse Media

A variety of extraction techniques are utilized for isolating this compound from different environmental media. The selection of the most appropriate technique depends on the nature of the sample matrix.

Solid-Phase Extraction (SPE): This is a common and effective method for extracting phthalates from aqueous samples. It offers high recovery rates and the advantage of using smaller volumes of organic solvents compared to other methods. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional and straightforward technique for extracting analytes from liquid samples using an immiscible organic solvent. scholarsportal.info

Ultrasonic-Assisted Extraction (UAE): For solid samples like soil and sediment, UAE can be employed to enhance the extraction of phthalates into a solvent with the aid of ultrasonic waves. mdpi.com

Accelerated Solvent Extraction (ASE): This technique is used for the extraction of phthalates from solid matrices, such as mine tailings, and has shown good recoveries. mdpi.com

Table 1: Extraction Techniques for this compound

Technique Sample Type Key Advantages
Solid-Phase Extraction (SPE) Aqueous High recovery, reduced solvent use. nih.gov
Liquid-Liquid Extraction (LLE) Aqueous Simple and cost-effective. scholarsportal.info
Ultrasonic-Assisted Extraction (UAE) Solid Enhanced extraction efficiency. mdpi.com

Contamination Control and Quality Assurance in Phthalate Analysis

A significant challenge in the trace analysis of phthalates, including this compound, is the high risk of contamination from various laboratory sources. researchgate.net Phthalates are ubiquitous in the environment and are present in many common laboratory materials, which can lead to false-positive or overestimated results. researchgate.net Therefore, rigorous contamination control and quality assurance measures are paramount.

Key aspects of quality assurance and control include:

Minimizing Plastic Use: Whenever feasible, equipment and containers made of glass or stainless steel should be used instead of plastic to avoid leaching of phthalates.

Procedural Blanks: Analyzing procedural blanks, which are treated identically to the samples but contain no sample material, is essential for monitoring contamination from solvents, reagents, and the laboratory environment. researchgate.net

Careful Handling: Even the syringe needle used for injection into a GC-MS system can be a source of contamination from ambient laboratory air. researchgate.net Special cleaning procedures or injection techniques may be necessary to minimize this. researchgate.net

Analytical Method Validation and Performance Characteristics

To ensure the reliability and accuracy of data, analytical methods for this compound must be thoroughly validated. This process involves evaluating several key performance characteristics to demonstrate that the method is suitable for its intended purpose.

Table 2: Key Performance Characteristics for Analytical Method Validation

Performance Characteristic Description Common Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the analyte concentration over a specific range. A high correlation coefficient (r²) for the calibration curve, typically >0.99. nih.gov
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from the background noise. Determined based on the signal-to-noise ratio, often cited as 3:1. mdpi.comcore.ac.uk
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Often defined as a signal-to-noise ratio of 10:1. mdpi.comcore.ac.uk
Accuracy The closeness of the measured result to the true value, often assessed through spike recovery experiments. Recoveries are typically expected to be within a range such as 70-130%. core.ac.uk
Precision The degree of agreement among repeated measurements of a homogeneous sample, usually expressed as the relative standard deviation (RSD). RSD values are expected to be low, for instance, below 3.3% as reported in one study. core.ac.uk

| Specificity/Selectivity | The ability of the method to accurately measure the target analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte. |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methanol
Acetonitrile
Ammonium formate

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Molecular Structure with Environmental Fate Parameters

The environmental fate of a chemical—how it moves and persists in the air, water, and soil—is largely governed by its physicochemical properties, which are directly linked to its molecular structure. For phthalate (B1215562) esters, key structural features influencing environmental distribution include the length and branching of the alkyl ester side chains, molecular weight, and the resulting hydrophobicity.

Isodecyl isooctyl phthalate is a high molecular weight phthalate (HMWP) with long, branched alkyl chains (C8 and C10). These structural characteristics result in low water solubility and a high octanol-water partition coefficient (log Kow), a measure of hydrophobicity. researchgate.net The estimated log Kow for this compound is approximately 9.6, indicating a strong tendency to partition from water into organic phases like soil, sediment, and biota. nih.gov

SAR analyses for the phthalate class demonstrate clear trends:

Hydrophobicity (log Kow): Increases with the number of carbon atoms in the alkyl chains. Higher log Kow values lead to stronger adsorption to soil and sediment. researchgate.net

Water Solubility: Decreases as the alkyl chains become longer and the molecular weight increases.

Vapor Pressure: Decreases with increasing molecular weight, reducing the likelihood of long-range atmospheric transport.

These relationships allow QSAR models to predict the environmental partitioning of this compound. Its high molecular weight (418.6 g/mol ) and very high log Kow suggest it will be largely immobile in soil and will preferentially accumulate in sediments if released into aquatic environments. nih.govnih.gov

CompoundMolecular Weight (g/mol)Log Kow (Estimated)Predicted Environmental Fate
Dimethyl phthalate (DMP)194.181.61Higher water solubility, lower sorption to sediment.
Dibutyl phthalate (DBP)278.344.57Moderate water solubility and sorption potential.
Di(2-ethylhexyl) phthalate (DEHP)390.567.50Low water solubility, strong sorption to sediment.
This compound418.609.60 nih.govVery low water solubility, very strong sorption to sediment, immobile in soil. nih.gov
Diisodecyl phthalate (DIDP)446.7010.51Very low water solubility, very strong sorption to sediment.

Predicting Biodegradation Potential based on Structural Attributes

The biodegradation of phthalate esters is a primary route of their removal from the environment. SAR studies have established that the rate of biodegradation is highly dependent on the structure of the alkyl side chains. The general mechanism involves the enzymatic hydrolysis of the ester bonds to form the monoester metabolite and eventually phthalic acid, which can be further mineralized. nih.gov

Key structural attributes influencing biodegradation include:

Alkyl Chain Length: Biodegradation rates generally decrease as the length of the alkyl chain increases. Short-chain phthalates like DMP and DEP are readily biodegradable, while HMWPs are more persistent. researchgate.netnih.gov

Chain Branching: Branching on the alkyl chain, particularly at the β-position, can cause steric hindrance, which impedes enzymatic hydrolysis and slows down biodegradation compared to linear-chain isomers. acs.org

This compound possesses both long (C8, C10) and branched alkyl chains. Based on SAR principles, its biodegradation potential is predicted to be low. The complex structure hinders the access of microbial esterase enzymes, making it more persistent in the environment compared to lower molecular weight, linear phthalates. nih.govnih.gov QSAR models developed for phthalate hydrolysis kinetics confirm that PAEs with branched alkyl side chains are less susceptible to degradation than those with linear chains. acs.org

CompoundAlkyl Chain StructurePredicted Biodegradation Potential
Diethyl phthalate (DEP)Short, linear (C2)High
Dibutyl phthalate (DBP)Medium, linear (C4)Moderate to High
Di(2-ethylhexyl) phthalate (DEHP)Long, branched (C8)Low
This compoundLong, branched (C8, C10)Low to Very Low

Assessing Bioaccumulation and Ecological Distribution through SAR Analysis

Bioaccumulation, the buildup of a chemical in an organism, is a critical factor in assessing ecological risk. For non-metabolized organic chemicals, the primary predictor of bioaccumulation potential is the octanol-water partition coefficient (log Kow). SAR analysis for phthalates shows a strong correlation between increasing alkyl chain length, rising log Kow, and a greater tendency to accumulate in the fatty tissues of organisms. researchgate.netnih.gov

However, for very hydrophobic substances like HMWPs, the relationship is not linear. While the high log Kow of this compound (9.6) suggests a high potential for bioaccumulation, other factors can limit its actual bioavailability and uptake. nih.govecetoc.org For compounds with a log Kow greater than ~7, factors such as very low water solubility, strong binding to sediment, and limited ability to pass through biological membranes can reduce the bioconcentration factor (BCF). ecetoc.org Furthermore, metabolic transformation can significantly mitigate bioaccumulation. sfu.ca Higher molecular weight phthalates like DEHP have shown evidence of trophic dilution in aquatic food webs, where metabolic processes reduce their concentration up the food chain. sfu.ca

Therefore, while the structure of this compound points to a high bioaccumulation potential due to its hydrophobicity, a complete assessment using SAR must also consider its low bioavailability and potential for metabolism, which may limit its actual accumulation in organisms. ecetoc.orgsfu.ca

Application of Read-Across Principles in Phthalate Research

Read-across is a data gap-filling technique that uses information from structurally similar and well-studied chemicals (source analogues) to predict the properties of a data-poor chemical (the target substance). canada.ca This approach is fundamental in the risk assessment of the many phthalate esters that lack extensive toxicological or environmental fate data. The justification for read-across is based on the hypothesis that structurally similar substances will have similar physicochemical properties, behave similarly in biological systems, and exhibit a predictable pattern in their environmental fate. flashpointsrl.com

This compound is a suitable candidate for a read-across assessment. Due to the lack of specific experimental data, its properties can be inferred from analogues such as:

Di(2-ethylhexyl) phthalate (DEHP): A well-studied C8 branched phthalate.

Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP): HMWPs with C9 and C10 branched chains, respectively, which are structurally and metabolically similar. mdpi.com

The read-across hypothesis for these phthalates is based on:

Structural Similarity: All are high molecular weight diesters of phthalic acid with long, branched alkyl chains.

Similar Physicochemical Properties: They exhibit comparably low water solubility, low vapor pressure, and high log Kow values.

Shared Metabolic Pathways: They are expected to undergo similar initial metabolic steps, primarily hydrolysis by carboxylesterase enzymes to their respective monoesters. mdpi.com

By using data from DEHP, DINP, and DIDP, regulators can make informed predictions about the environmental persistence, bioaccumulation potential, and ecological risk of this compound without requiring new, extensive animal or environmental testing. canada.cabluefrogscientific.com The robustness of the read-across justification depends on clearly documenting the similarities in structure, physicochemical properties, and toxicokinetics between the source and target chemicals. bluefrogscientific.comnih.gov

Scientific Basis for Environmental Risk Assessment and Regulatory Science

Methodological Frameworks for Environmental Hazard and Exposure Assessment

The environmental hazard and exposure assessment for phthalates, including Isodecyl isooctyl phthalate (B1215562), relies on established methodological frameworks. These frameworks are designed to systematically identify potential hazards and quantify the extent of environmental exposure.

A key component of this process is the development of a hazard-based framework. This involves a thorough review of toxicological data to identify potential adverse effects on environmental organisms. For phthalates, this includes assessing their impact on aquatic and terrestrial ecosystems. The hazard assessment considers various endpoints, such as acute and chronic toxicity to different species.

Exposure assessment is another critical element, which involves determining the pathways and magnitudes of a chemical's release into the environment and the subsequent concentrations in various environmental compartments like air, water, and soil. For Isodecyl isooctyl phthalate, its use as a plasticizer can lead to its release through various waste streams. nih.gov The assessment of its environmental fate involves evaluating processes like volatilization, adsorption to soil and sediment, and degradation through biotic and abiotic pathways. nih.gov

The environmental fate of this compound is influenced by its physicochemical properties. For instance, its estimated vapor pressure and Henry's Law constant are used to predict its partitioning between air, water, and soil. nih.gov Similarly, its octanol-water partition coefficient (Kow) helps in estimating its potential for bioaccumulation in organisms.

A comprehensive risk characterization integrates the findings of the hazard and exposure assessments to estimate the probability of adverse effects occurring in the environment. This often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).

Table 1: Key Parameters in the Environmental Risk Assessment of Phthalates

ParameterDescriptionRelevance to this compound
Vapor PressureA measure of a substance's tendency to evaporate.Indicates whether the compound will exist in the vapor or particulate phase in the atmosphere. nih.gov
Henry's Law ConstantIndicates the partitioning of a chemical between water and air.Predicts the potential for volatilization from water surfaces. nih.gov
Soil Adsorption Coefficient (Koc)Measures the tendency of a chemical to bind to soil organic matter.Determines the mobility of the compound in soil. nih.gov
Bioaccumulation Factor (BCF)The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment.Indicates the potential for the compound to accumulate in the food chain.
Predicted No-Effect Concentration (PNEC)The concentration of a substance below which adverse effects in the ecosystem are not expected to occur.Used as a benchmark in risk characterization. mst.dk

Phthalate Grouping Strategies Based on Environmental Fate and Behavior

Given the large number of phthalate esters, grouping strategies are often employed in environmental risk assessments to streamline the evaluation process. These strategies are typically based on similarities in chemical structure, physicochemical properties, and environmental fate and behavior.

One common approach is to categorize phthalates based on their molecular weight or the length of their alkyl side-chains. canada.ca This is because these structural features significantly influence their environmental properties. Phthalates can be broadly classified into two groups: low-molecular-weight (LMW) and high-molecular-weight (HMW) phthalates. researchgate.netmdpi.com

This compound, with its long alkyl chains, would be classified as a high-molecular-weight phthalate. HMW phthalates generally exhibit lower water solubility, higher octanol-water partition coefficients, and a greater tendency to adsorb to soil and sediment compared to LMW phthalates. mst.dk Consequently, their environmental distribution and potential for bioaccumulation can differ significantly from their LMW counterparts.

The degradation of phthalates in the environment is also a key consideration for grouping. While many LMW phthalates are readily biodegradable, the degradation of HMW phthalates can be slower. mst.dk This can lead to their persistence in certain environmental compartments, such as sewage sludge. mst.dk

Table 2: General Comparison of Low- and High-Molecular-Weight Phthalates

PropertyLow-Molecular-Weight (LMW) PhthalatesHigh-Molecular-Weight (HMW) Phthalates (e.g., this compound)
Alkyl Chain LengthShorterLonger
Water SolubilityHigherLower
Adsorption to Soil/SedimentLowerHigher mst.dk
BiodegradabilityGenerally more rapidGenerally slower mst.dk
Bioaccumulation PotentialLowerHigher

Role of Scientific Data in Informing Environmental Policy and Management

Scientific data is the cornerstone of evidence-based environmental policy and management for chemicals like this compound. cambridge.org Robust scientific information on the sources, pathways, fate, and effects of phthalates is essential for regulatory agencies to make informed decisions that protect the environment.

Environmental monitoring data, which measures the concentrations of phthalates in various environmental media, provides a real-world understanding of the extent of contamination. nih.gov This information is crucial for identifying areas of concern and for tracking the effectiveness of regulatory interventions.

Toxicological studies on a range of organisms are used to establish safe environmental concentration limits. frontiersin.org These studies, combined with exposure data, allow for a comprehensive risk assessment that can guide the development of environmental quality standards and regulations for the use and disposal of products containing phthalates.

Furthermore, research into the environmental fate and behavior of phthalates helps in predicting their long-term environmental impact and in developing effective remediation strategies. For example, understanding the biodegradation pathways of this compound can inform the design of wastewater treatment processes to enhance its removal.

The continuous generation of scientific data also allows for the refinement of risk assessments and policies over time. As new analytical techniques and toxicological methods become available, our understanding of the environmental risks posed by phthalates improves, leading to more protective and targeted environmental management strategies. nih.gov

International Collaboration and Alignment in Phthalate Research and Evaluation

The global nature of the chemical industry and the transboundary movement of pollutants necessitate international collaboration and alignment in the research and evaluation of phthalates. researchgate.net Different countries and regions have established regulatory frameworks to assess and manage the risks of these chemicals, and there is a growing effort to harmonize these approaches.

Organizations such as the European Chemicals Agency (ECHA) under the REACH regulation, the United States Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA), and Health Canada have all conducted evaluations of various phthalates. researchgate.netulprospector.com These assessments often involve a comprehensive review of the available scientific literature and may lead to restrictions on the use of certain phthalates in specific applications. researchgate.net

International research collaborations are also vital for advancing our understanding of the environmental fate and effects of phthalates. By sharing data, methodologies, and expertise, scientists from different countries can work together to address knowledge gaps and develop more robust risk assessment frameworks. This collaborative approach is particularly important for less-studied phthalates, where data may be limited.

The alignment of regulatory decisions and risk management strategies across different jurisdictions can also facilitate international trade and ensure a consistent level of environmental protection globally. While differences in national regulations still exist, there is a trend towards greater international cooperation in the scientific evaluation of chemicals like this compound to ensure a high level of protection for the environment worldwide. researchgate.net

Emerging Research Frontiers and Future Directions in Isodecyl Isooctyl Phthalate Studies

Unexplored Environmental Compartments and Pathways

The environmental footprint of isodecyl isooctyl phthalate (B1215562) is not yet fully delineated. Current knowledge on phthalate distribution is largely based on studies of more prevalent congeners like Di(2-ethylhexyl) phthalate (DEHP), which have been detected in various matrices including indoor dust, air, water, and soil. nih.gov However, the unique physicochemical properties of isodecyl isooctyl phthalate, a complex isomeric mixture, necessitate dedicated research into its environmental behavior.

Future research must venture into previously under-sampled and unexplored environmental compartments. These include:

The Cryosphere: Polar ice caps (B75204) and glaciers can act as long-term sinks for persistent organic pollutants that undergo long-range atmospheric transport. Analysis of ice cores could provide a historical record of this compound deposition, offering insights into temporal trends of its environmental release.

Deep-Sea Sediments: The deep ocean is a final repository for many persistent chemicals. Investigating the presence and concentration of this compound in deep-sea sediments is crucial for understanding its ultimate environmental fate and potential impact on benthic ecosystems.

Remote and High-Altitude Ecosystems: The presence of phthalates in remote locations, far from primary production sources, would confirm their potential for long-range environmental transport. Targeted sampling in these pristine environments is a critical next step.

Furthermore, a deeper understanding of its transport pathways is required. While it is known that phthalates can be released from consumer products, the specific dynamics of atmospheric transport and deposition for a high molecular weight, complex isomeric mixture like this compound are not well understood. nih.gov Research is needed to characterize its partitioning between gaseous and particulate phases in the atmosphere, its potential for chemical transformation during transport, and its subsequent deposition patterns on a global scale.

Table 1: Priority Areas for Future Environmental Monitoring of this compound

Environmental CompartmentResearch ObjectiveRationale
Cryosphere (Ice Cores)Establish historical deposition trends.Understand long-term atmospheric transport and accumulation in polar regions.
Deep-Sea SedimentsDetermine ultimate environmental fate and sink.Assess potential for long-term persistence and impact on deep-sea biota.
Remote Terrestrial and Aquatic EcosystemsEvaluate long-range transport potential.Confirm global distribution and identify background contamination levels.
Atmospheric AerosolsCharacterize phase partitioning and transformation.Improve understanding of atmospheric residence time and deposition mechanisms.

Refined Understanding of Metabolic Pathways in Non-Human Biota

The biotransformation of this compound in various organisms is a key determinant of its potential for bioaccumulation and toxicity. While data for this specific compound is limited, research on similar high molecular weight phthalates provides a foundational understanding. The primary metabolic pathway in mammals involves a two-step process: initial hydrolysis of the diester to its monoester, followed by oxidative metabolism of the alkyl side chain. nih.govnih.gov For instance, studies in rats with Di-isodecyl phthalate (DIDP) have identified mono-isodecyl phthalate (MiDP) as the initial hydrolytic metabolite, which is then further oxidized to compounds like mono-hydroxy-isodecyl phthalate (MHiDP) and mono-carboxy-isononyl phthalate (MCiNP) before excretion. nih.gov

However, significant knowledge gaps remain regarding the metabolic fate of this compound in a diverse range of non-human biota. Future research should focus on:

Comparative Metabolism Across Trophic Levels: Elucidating the metabolic pathways in key ecological organisms, such as algae, invertebrates (e.g., crustaceans, mollusks), fish, and birds, is essential. Studies have shown that microorganisms like bacteria and fungi can degrade phthalates, typically initiating the process through the action of esterases to form phthalic acid. researchgate.netyoutube.com Understanding how these pathways differ between microbes, invertebrates, and vertebrates will be critical for assessing biomagnification potential.

Species-Specific Enzyme Kinetics: Identifying the specific enzymes (e.g., carboxylesterases, cytochrome P450 monooxygenases) involved in the metabolism of this compound in different species and characterizing their kinetic parameters is a crucial next step. This information is vital for developing accurate pharmacokinetic models.

Influence of Environmental Factors: Investigating how environmental variables such as temperature, salinity, and co-exposure to other contaminants may influence the rate and pathway of this compound metabolism in non-human biota.

A refined understanding of these metabolic processes is fundamental for moving beyond simple bioaccumulation factors to more sophisticated, mechanistically based models of toxicokinetics in wildlife.

Innovations in Analytical Techniques for Enhanced Detection and Quantification

The accurate detection and quantification of this compound in complex environmental and biological matrices present significant analytical challenges. A primary difficulty arises from the fact that it is not a single compound but a complex mixture of branched isomers. nih.gov Furthermore, the ubiquity of phthalates in laboratory environments necessitates stringent protocols to avoid sample contamination. researchgate.net

Future progress in understanding the environmental dynamics of this compound hinges on innovations in analytical chemistry. Key areas of development include:

Advanced Chromatographic Separation: Traditional gas chromatography-mass spectrometry (GC-MS) can struggle to resolve the numerous isomers present in technical mixtures of high molecular weight phthalates. nih.govyoutube.com The application of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior resolving power, enabling more detailed characterization of isomeric profiles in environmental samples.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements. This capability is invaluable for the confident identification of this compound and its metabolites in complex matrices without relying solely on reference standards, which are often unavailable for specific isomers or transformation products.

Isotope Dilution Methods: The development of stable isotope-labeled internal standards for this compound is crucial for overcoming matrix effects and improving the accuracy and precision of quantification, particularly at trace levels. nih.gov

Novel Sample Preparation Techniques: Innovations in sample extraction and clean-up, such as automated solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME), can enhance analyte recovery, reduce solvent consumption, and minimize the risk of background contamination. mdpi.com

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniqueAdvantagesChallengesFuture Direction
GC-MSRobust, widely available, established methods.Co-elution of isomers, potential for background contamination.Use of specialized stationary phases for better isomer separation.
GC×GC-TOF-MSGreatly enhanced peak capacity and resolution of isomers.Complex data processing, higher instrument cost.Development of standardized methods and data analysis workflows.
LC-HRMSSuitable for metabolites, provides high mass accuracy.Ion suppression from matrix, lower chromatographic resolution for isomers than GC.Coupling with advanced ion mobility spectrometry for isomer separation.
Isotope DilutionHigh accuracy and precision, corrects for matrix effects.Synthesis of labeled standards for complex mixtures is challenging.Availability of a wider range of labeled isomer standards.

Advanced Modeling Approaches for Environmental Fate and Exposure Prediction

Predictive modeling is an indispensable tool for assessing the environmental risks of chemicals like this compound, especially when empirical data are scarce. Future research will focus on developing and refining models that can accurately predict its environmental distribution, persistence, and potential for exposure.

Key areas for advancement in modeling include:

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models simulate the absorption, distribution, metabolism, and excretion of a chemical within an organism. nih.govnih.gov Developing PBPK models for this compound in various wildlife species will allow for the prediction of internal tissue concentrations based on external exposure levels. This is a critical step in linking environmental concentrations to potential biological effects.

The integration of these advanced modeling approaches will provide a more holistic and predictive framework for assessing the environmental fate and potential risks associated with this compound, guiding future research and regulatory efforts.

Q & A

Q. What analytical methods are most effective for quantifying isodecyl isooctyl phthalate (IIP) in environmental samples?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying IIP. Key steps include:

  • Column selection : Use mid-polarity columns (e.g., DB-35MS or equivalent) to resolve IIP from co-eluting phthalates .
  • Temperature programming : Optimize gradients to separate IIP (retention time ~26–29 minutes under typical conditions) .
  • Validation : Include recovery studies (spiked samples) and internal standards (e.g., deuterated phthalates) to address matrix effects .
  • Detection limits : Achieve sub-ppb sensitivity using selective ion monitoring (SIM) mode.

Q. What standardized protocols exist for assessing IIP’s endocrine-disrupting potential in vitro?

Answer:

  • OECD guidelines : Follow Test No. 456 (H295R steroidogenesis assay) to evaluate IIP’s impact on hormone synthesis .
  • Receptor-binding assays : Use ER/AR-transactivation assays with human cell lines (e.g., MDA-kb2) to measure estrogenic/androgenic activity .
  • Dose-response modeling : Apply benchmark dose (BMD) methods to derive no-observed-effect concentrations (NOECs) .
  • Quality controls : Include positive controls (e.g., bisphenol A) and solvent blanks to validate reproducibility .

Q. How should environmental samples (e.g., water, sediment) be prepared for IIP analysis to minimize contamination?

Answer:

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples; sonicate sediment samples in hexane:acetone (1:1) .
  • Cleanup : Pass extracts through silica gel columns to remove lipids and humic acids .
  • Blanks : Process field blanks and laboratory blanks in parallel to identify background contamination .
  • Storage : Store samples at -20°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. What experimental approaches can elucidate IIP’s degradation mechanisms in anaerobic environments?

Answer:

  • Microbial consortia : Inoculate sediment slurries with methanogenic cultures and monitor IIP degradation via GC-MS and metagenomics .
  • Isotopic labeling : Use ¹⁴C-labeled IIP to track mineralization rates and metabolite formation (e.g., phthalic acid) .
  • Redox conditions : Manipulate pH (5–8) and electron acceptors (e.g., sulfate vs. nitrate) to identify rate-limiting steps .
  • Kinetic modeling : Fit first-order decay models to half-life data under varying conditions .

Q. How can researchers resolve contradictions in reported data on IIP’s metabolite toxicity?

Answer:

  • Meta-analysis : Pool data from studies using standardized endpoints (e.g., LC50, gene expression) and apply heterogeneity tests (I² statistic) .
  • Dose standardization : Normalize metabolite concentrations to molar equivalents of parent IIP for cross-study comparisons .
  • In silico tools : Use QSAR models to predict metabolite reactivity and prioritize in vivo testing .
  • Reporting standards : Adhere to ARRIVE guidelines for transparent methodology .

Q. What experimental designs are optimal for studying IIP leaching from polymer matrices under real-world conditions?

Answer:

  • Accelerated aging : Expose polymers to UV radiation (ISO 4892-2) and elevated temperatures (40–60°C) to simulate long-term leaching .
  • Leachate analysis : Soak materials in simulated body fluids (e.g., ISO 10993-10) or rainwater, then quantify IIP via LC-MS/MS .
  • Surface characterization : Use SEM-EDS to correlate leaching rates with polymer crystallinity and additive distribution .
  • Real-time monitoring : Deploy passive samplers (e.g., PDMS sheets) in field studies to validate lab models .

Q. How can synthesis of IIP be optimized to reduce branched isomer by-products?

Answer:

  • Catalyst selection : Test acid catalysts (e.g., p-toluenesulfonic acid) versus metal oxides (e.g., TiO₂) for esterification efficiency .
  • Reaction monitoring : Use in-situ FTIR to track phthalic anhydride consumption and optimize reaction time .
  • Purification : Employ fractional distillation under reduced pressure (0.1–1 mmHg) to isolate linear isomers .
  • By-product analysis : Characterize branched isomers via NMR (¹³C DEPT) and GC×GC-MS .

Q. What modeling frameworks best predict IIP’s environmental fate in freshwater ecosystems?

Answer:

  • Physicochemical inputs : Incorporate log Kow (5.8–6.2), water solubility (0.1–1 µg/L), and Koc (10⁴ L/kg) into fugacity models .
  • Spatiotemporal dynamics : Apply USEtox or GREAT-ER to simulate partitioning in sediment-water systems .
  • Sensitivity analysis : Identify critical parameters (e.g., biodegradation half-life) via Monte Carlo simulations .
  • Field validation : Compare model outputs with IIP concentrations in longitudinal sediment cores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.